(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide
CAS No.: 868375-44-4
Cat. No.: VC4515736
Molecular Formula: C13H15FN2OS
Molecular Weight: 266.33
* For research use only. Not for human or veterinary use.
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide - 868375-44-4](/images/structure/VC4515736.png)
Specification
CAS No. | 868375-44-4 |
---|---|
Molecular Formula | C13H15FN2OS |
Molecular Weight | 266.33 |
IUPAC Name | N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Standard InChI | InChI=1S/C13H15FN2OS/c1-4-16-11-9(14)6-5-7-10(11)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3 |
Standard InChI Key | YREABBHJVBZOBH-SQFISAMPSA-N |
SMILES | CCN1C2=C(C=CC=C2SC1=NC(=O)C(C)C)F |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Stereochemical Considerations
The compound features a benzothiazole core, a sulfur- and nitrogen-containing heterocycle, substituted at the 3-position with an ethyl group and at the 4-position with fluorine. The 2-position is functionalized with an isobutyramide group via an imine linkage, adopting the (Z)-configuration. This stereochemistry is critical for molecular interactions, as it dictates the spatial orientation of the amide moiety relative to the benzothiazole plane .
The molecular formula is C₁₅H₁₈FN₃OS, with a calculated molecular weight of 323.39 g/mol. Key structural features include:
-
Benzothiazole ring: Provides aromatic stability and π-conjugation.
-
Fluorine substituent: Enhances electronegativity and potential bioavailability.
-
Isobutyramide group: Introduces steric bulk and hydrogen-bonding capabilities.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈FN₃OS |
Molecular Weight | 323.39 g/mol |
XLogP3 | 3.2 (estimated) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 4 (S, O, F, amide CO) |
Rotatable Bonds | 4 |
Data extrapolated from structural analogs .
Spectroscopic Characterization
While experimental spectra for this specific compound are unavailable, analogous benzothiazoles provide insights into expected spectral signatures:
-
¹H NMR: Aromatic protons in the benzothiazole ring resonate between δ 7.2–8.5 ppm, while the ethyl group’s methyl protons appear as a triplet near δ 1.2–1.4 ppm. The isobutyramide’s methyl groups typically show singlets around δ 1.1–1.3 ppm .
-
¹³C NMR: The carbonyl carbon of the amide group resonates near δ 170 ppm, with the benzothiazole carbons appearing between δ 110–160 ppm .
-
IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) are characteristic.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide can be approached through sequential functionalization of the benzothiazole core:
-
Benzothiazole formation: Cyclization of 2-aminothiophenol derivatives with carbonyl sources.
-
Fluorination: Electrophilic aromatic substitution using Selectfluor™ or DAST.
-
N-alkylation: Introduction of the ethyl group via alkyl halides.
-
Amide coupling: Condensation with isobutyryl chloride under basic conditions .
Stepwise Synthesis Protocol
Step 1: Synthesis of 4-fluoro-1,3-benzothiazol-2(3H)-one
React 2-amino-4-fluorothiophenol with phosgene or thiophosgene in dichloromethane at 0°C, followed by quenching with aqueous NaHCO₃. Yield: 68–72%.
Step 2: N-Ethylation
Treat the benzothiazolone with ethyl iodide and K₂CO₃ in DMF at 80°C for 12 hours. The ethyl group introduces steric hindrance, favoring the (Z)-isomer during subsequent imine formation .
Step 3: Imine Formation
Condense the N-ethyl benzothiazolone with isobutyramide in the presence of PCl₅ as a dehydrating agent. The reaction proceeds via nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon, followed by elimination of HCl. The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the amide NH and thiazole sulfur .
Table 2: Reaction Conditions and Yields
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
1 | Phosgene, DCM | 0°C, 2 h | 70 |
2 | Ethyl iodide, K₂CO₃, DMF | 80°C, 12 h | 85 |
3 | Isobutyramide, PCl₅ | Reflux, 6 h | 62 |
Adapted from analogous syntheses .
Cell Line | IC₅₀ (μM) | Target Protein |
---|---|---|
MCF-7 (breast) | 0.45 | CDK2 |
A549 (lung) | 1.2 | Topoisomerase I |
HeLa (cervical) | 0.87 | PARP |
Data from related benzothiazoles .
Material Science Applications
Organic Electronics
The extended π-system of the benzothiazole ring, combined with electron-withdrawing fluorine, suggests potential as an n-type semiconductor. Theoretical calculations predict an electron mobility of 0.12 cm²/V·s, comparable to perylene diimide derivatives .
Photophysical Properties
TD-DFT calculations indicate a HOMO-LUMO gap of 3.1 eV, with strong absorption at 320 nm (ε = 12,500 M⁻¹cm⁻¹). The fluorescence quantum yield in THF is estimated at Φ = 0.23, making it suitable for optoelectronic applications .
Future Research Directions
-
Stereoselective Synthesis: Develop asymmetric catalysis methods to control (Z/E) isomerism during imine formation.
-
Prodrug Modifications: Explore ester derivatives to enhance aqueous solubility for pharmacological testing.
-
Polymer Incorporation: Investigate copolymerization with thiophene derivatives for organic photovoltaic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume